molecular formula C17H12F3N3O B8293038 4-Amino-3-(3-trifluoromethylbenzoylamino)quinoline

4-Amino-3-(3-trifluoromethylbenzoylamino)quinoline

Cat. No. B8293038
M. Wt: 331.29 g/mol
InChI Key: UBFPEDQEBZSKIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-3-(3-trifluoromethylbenzoylamino)quinoline is a useful research compound. Its molecular formula is C17H12F3N3O and its molecular weight is 331.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-3-(3-trifluoromethylbenzoylamino)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-3-(3-trifluoromethylbenzoylamino)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Amino-3-(3-trifluoromethylbenzoylamino)quinoline

Molecular Formula

C17H12F3N3O

Molecular Weight

331.29 g/mol

IUPAC Name

N-(4-aminoquinolin-3-yl)-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C17H12F3N3O/c18-17(19,20)11-5-3-4-10(8-11)16(24)23-14-9-22-13-7-2-1-6-12(13)15(14)21/h1-9H,(H2,21,22)(H,23,24)

InChI Key

UBFPEDQEBZSKIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 500 mg of 3-trifluoromethylbenzoic acid in 6 ml of anhydrous hexamethylphosphoramide (HMPA) and 0.6 ml of anhydrous acetonitrile is added dropwise 305 mg of thionyl chloride at -5°-0° C. under nitrogen. After stirring at the same temperature for 30 minutes, 380 mg of 3,4-diaminoquinoline is added and stirred at 0°-5° C. for 3 hours. The mixture is diluted with ice-water and neutralized with saturated aqueous sodium bicarbonate. The resulting crystals are filtered, washed with water, and dried to give 780 mg of 4-amino-3-(3-trifluoromethylbenzoylamino)quinoline B1 as a crude product. It is suspended in 15 g of polyphosphoric acid and heated at 120° C. for 4 hours with stirring. The mixture is poured into ice-water and neutralized with 1N sodium hydroxide. The resulting solid is filtered, washed with water and dried. It is chromatographed on silica gel with chloroform-methanol (10:1 v/v) as eluent, yielding 350 mg (47%) of C1 as colorless crystals.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
305 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.6 mL
Type
solvent
Reaction Step One
Quantity
380 mg
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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